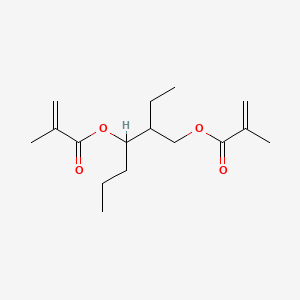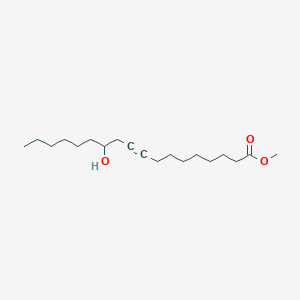
2-Ethyl-1,3-hexanediol, dimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-hexanediol, dimethacrylate is an organic compound with the molecular formula C14H24O4. It is a derivative of 2-ethyl-1,3-hexanediol, where the hydroxyl groups are esterified with methacrylic acid. This compound is used in various industrial applications, particularly in the production of polymers and resins due to its ability to undergo polymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,3-hexanediol, dimethacrylate typically involves the esterification of 2-ethyl-1,3-hexanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the efficiency and yield of the product. The continuous removal of water and the use of high-purity reactants are crucial for obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3-hexanediol, dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers, which are used in coatings, adhesives, and dental materials.
Applications De Recherche Scientifique
2-Ethyl-1,3-hexanediol, dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in dental materials and medical adhesives due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action of 2-ethyl-1,3-hexanediol, dimethacrylate involves its ability to undergo polymerization. The methacrylate groups in the compound can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts mechanical strength and stability to the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-1,3-hexanediol: The parent compound, which lacks the methacrylate groups and thus does not undergo polymerization.
1,6-Hexanediol dimethacrylate: Another dimethacrylate compound with similar polymerization properties but different molecular structure.
Uniqueness
2-Ethyl-1,3-hexanediol, dimethacrylate is unique due to its specific molecular structure, which combines the properties of 2-ethyl-1,3-hexanediol and methacrylic acid. This combination allows it to participate in polymerization reactions, making it valuable in the production of high-performance materials.
Propriétés
Numéro CAS |
67952-76-5 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
[2-ethyl-3-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-7-9-14(20-16(18)12(5)6)13(8-2)10-19-15(17)11(3)4/h13-14H,3,5,7-10H2,1-2,4,6H3 |
Clé InChI |
XCEMCGLOIBZVIY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)COC(=O)C(=C)C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)




![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)



![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)

![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)


